molecular formula C20H19ClN4O2S B2588147 2-(3-(3-chlorophenyl)ureido)-4-methyl-N-phenethylthiazole-5-carboxamide CAS No. 941975-33-3

2-(3-(3-chlorophenyl)ureido)-4-methyl-N-phenethylthiazole-5-carboxamide

Cat. No.: B2588147
CAS No.: 941975-33-3
M. Wt: 414.91
InChI Key: BCMWDXMORHEIIP-UHFFFAOYSA-N
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Description

2-(3-(3-chlorophenyl)ureido)-4-methyl-N-phenethylthiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its complex structure, which includes a thiazole ring, a phenylurea moiety, and a chlorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-chlorophenyl)ureido)-4-methyl-N-phenethylthiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of α-haloketones with thiourea under reflux conditions in ethanol.

    Introduction of the Phenylurea Moiety: The phenylurea moiety is introduced by reacting the thiazole intermediate with 3-chlorophenyl isocyanate in the presence of a base such as triethylamine.

    Attachment of the Phenethyl Group: The final step involves the alkylation of the thiazole-phenylurea intermediate with phenethyl bromide in the presence of a suitable base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-chlorophenyl)ureido)-4-methyl-N-phenethylthiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with the addition of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized thiazole derivatives.

Mechanism of Action

The mechanism of action of 2-(3-(3-chlorophenyl)ureido)-4-methyl-N-phenethylthiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the following mechanisms:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide: Lacks the phenethyl group, which may result in different biological activities.

    4-methyl-N-phenethylthiazole-5-carboxamide: Lacks the chlorophenylureido moiety, potentially altering its chemical reactivity and biological properties.

    2-(3-(3-chlorophenyl)ureido)thiazole-5-carboxamide: Lacks the methyl and phenethyl groups, which may affect its overall stability and activity.

Uniqueness

2-(3-(3-chlorophenyl)ureido)-4-methyl-N-phenethylthiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(3-chlorophenyl)carbamoylamino]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2S/c1-13-17(18(26)22-11-10-14-6-3-2-4-7-14)28-20(23-13)25-19(27)24-16-9-5-8-15(21)12-16/h2-9,12H,10-11H2,1H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMWDXMORHEIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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